PROP-2-EN-1-YL 2'-AMINO-3'-CYANO-5,6'-DIMETHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
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Overview
Description
Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyran ring system, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of common organic solvents and catalysts suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation of spiro[indole-3,4’-pyridine]-2’-thiolates with DMSO-HCl produces acidification products.
Substitution: Alkylation reactions with N-aryl α-chloroacetamides and α-bromoacetophenones proceed regioselectively at the sulfur atom.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones.
Major Products
Scientific Research Applications
Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as transcriptional regulator proteins. Molecular docking studies have shown that this compound has an affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol . This interaction can inhibit bacterial growth and exhibit antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides .
- 4-Amino-5-cyano-6-alkylamino pyridine derivatives .
Uniqueness
Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo regioselective reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
prop-2-enyl 6//'-amino-5//'-cyano-2//',5-dimethyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//'-carboxylate |
InChI |
InChI=1S/C19H17N3O4/c1-4-7-25-17(23)15-11(3)26-16(21)13(9-20)19(15)12-8-10(2)5-6-14(12)22-18(19)24/h4-6,8H,1,7,21H2,2-3H3,(H,22,24) |
InChI Key |
WFMOHTNBZBXMLW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC(=C3C(=O)OCC=C)C)N)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC(=C3C(=O)OCC=C)C)N)C#N |
Origin of Product |
United States |
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